molecular formula C₂₂H₂₂N₂O₈ B1147777 alpha-apo-Oxytetracycline CAS No. 2869-27-4

alpha-apo-Oxytetracycline

Cat. No.: B1147777
CAS No.: 2869-27-4
M. Wt: 442.42
InChI Key:
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Description

Mechanism of Action

Target of Action

Alpha-Apo-Oxytetracycline, also known as Beta-Apooxytetracycline, primarily targets bacterial cells. Its main target is the 30S ribosomal subunit of the bacterial cell . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and multiplication .

Mode of Action

This compound inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts protein synthesis, thereby inhibiting the growth and multiplication of bacteria .

Biochemical Pathways

It is known that the compound interferes with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply, and increase in numbers .

Pharmacokinetics

This compound belongs to the group of tetracycline antibiotics, which are characterized by poor absorption after food . This group, also known as Group 1, includes tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and rolitetracycline . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . This leads to a decrease in the number of bacteria, helping to control bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action can be affected by the development of bacterial resistance . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Beta-Apooxytetracycline: plays a significant role in biochemical reactions, primarily through its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction is crucial for its antimicrobial activity. Additionally, beta-Apooxytetracycline interacts with various enzymes and proteins involved in bacterial metabolism, further disrupting cellular functions .

Cellular Effects

The effects of beta-Apooxytetracycline on cells are profound, particularly in bacterial cells. It inhibits cell growth and division by interfering with protein synthesis. This leads to a cascade of effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism . In eukaryotic cells, beta-Apooxytetracycline can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes .

Molecular Mechanism

At the molecular level, beta-Apooxytetracycline exerts its effects by binding to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the A site. This inhibition prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions between beta-Apooxytetracycline and the ribosomal RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Apooxytetracycline can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to beta-Apooxytetracycline can lead to adaptive resistance in bacterial populations, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

In animal models, the effects of beta-Apooxytetracycline vary with dosage. At therapeutic doses, it effectively inhibits bacterial infections without significant toxicity. At higher doses, beta-Apooxytetracycline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a minimal effective dose is required to achieve antimicrobial activity, and exceeding this dose can lead to toxicity .

Metabolic Pathways

Beta-Apooxytetracycline: is involved in various metabolic pathways, primarily related to its antimicrobial activity. It is metabolized in the liver, where it undergoes hydroxylation and conjugation reactions . The metabolites are then excreted via the kidneys. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation .

Transport and Distribution

Within cells and tissues, beta-Apooxytetracycline is transported and distributed through passive diffusion and active transport mechanisms . It can bind to plasma proteins, affecting its bioavailability and distribution. The compound accumulates in tissues with high protein synthesis activity, such as the liver and kidneys .

Subcellular Localization

Beta-Apooxytetracycline: localizes primarily in the cytoplasm and mitochondria of cells . Its activity is influenced by its subcellular localization, as it targets ribosomes for its antimicrobial action. Post-translational modifications and targeting signals may direct beta-Apooxytetracycline to specific cellular compartments, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Apooxytetracycline is typically synthesized through the degradation of oxytetracycline it is known that the compound can be prepared as a pharmaceutical secondary standard and certified reference material .

Industrial Production Methods: : There is limited information on the industrial production methods of alpha-apo-Oxytetracycline. It is primarily used in pharmaceutical research and quality control as a certified reference material .

Chemical Reactions Analysis

Types of Reactions: : Beta-Apooxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its functional groups, such as hydroxyl, carbonyl, and amino groups.

Common Reagents and Conditions: : The specific reagents and conditions used in the reactions of alpha-apo-Oxytetracycline are not well-documented. it is likely that common reagents for oxidation (e.g., hydrogen peroxide), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) are used.

Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds: : Beta-Apooxytetracycline is similar to other tetracycline antibiotics, such as oxytetracycline, doxycycline, and minocycline.

Comparison: : Compared to oxytetracycline, alpha-apo-Oxytetracycline exhibits greater toxicity . This makes it unique in terms of its toxicological profile. Other tetracycline antibiotics, such as doxycycline and minocycline, have different pharmacokinetic properties and therapeutic uses.

Conclusion

Beta-Apooxytetracycline is a derivative of oxytetracycline with greater toxicity It is used in various scientific research applications, including analytical chemistry, toxicology, and pharmaceutical quality control

Properties

IUPAC Name

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKMHDAKULCOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940158
Record name 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2869-27-4, 18695-01-7
Record name 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2869-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research mentions that beta-apooxytetracycline is a breakdown product of oxytetracycline. How significant is its formation during cooking?

A1: Unfortunately, the research by [] specifically states that "Diode-array analysis of heat-treated oxytetracycline standard solutions indicated that no individual closely related compound such as 4-epioxytetracycline, alpha- or beta-apooxytetracycline formed a significant proportion of the breakdown products." [] This suggests that while beta-apooxytetracycline might be formed during the cooking process, it is not a major degradation product of oxytetracycline under the conditions tested.

Q2: Can you elaborate on the analytical techniques mentioned for analyzing oxytetracycline and its breakdown products?

A2: The study by [] utilizes diode-array analysis to study the heat-treated oxytetracycline solutions. This technique allows for the simultaneous detection and quantification of multiple components in a mixture based on their unique UV-Vis absorption spectra. By comparing the spectra of the degraded samples with standards of known compounds, researchers can identify and quantify the presence of specific breakdown products, including beta-apooxytetracycline, even if they are not the major degradation products.

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